

[Met5]-Enkephalin Research: A Comparative Guide to Published Findings and Reproducibility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *[Met5]-Enkephalin, amide TFA*

Cat. No.: *B10775154*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research on [Met5]-Enkephalin, a naturally occurring pentapeptide with diverse physiological roles. We examine the reproducibility of findings related to its receptor binding, signaling pathways, and effects on cell proliferation. This guide aims to offer an objective overview to aid researchers in navigating the complexities of [Met5]-Enkephalin literature and designing future studies.

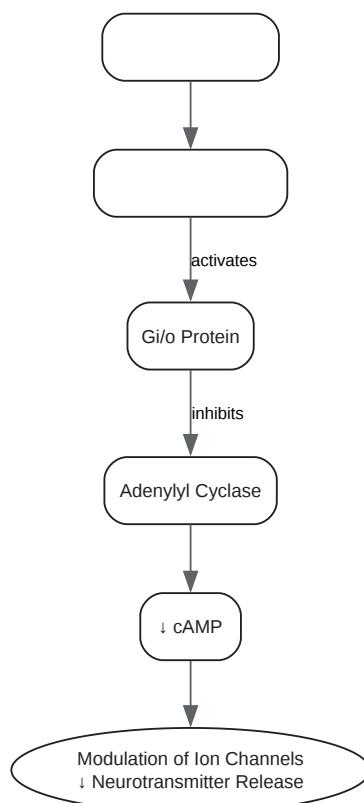
I. Receptor Binding Affinity of [Met5]-Enkephalin: A Tale of Two Receptor Systems

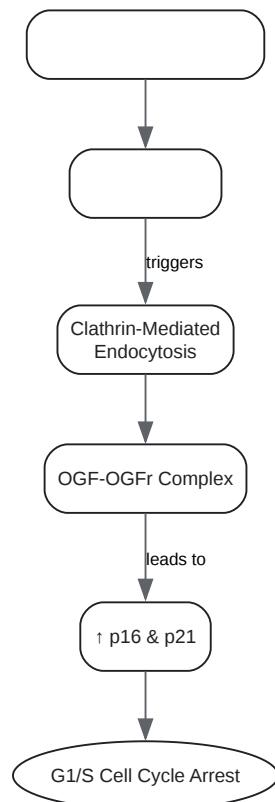
[Met5]-Enkephalin is widely recognized as an endogenous opioid peptide. However, research has unveiled a dual role for this molecule, acting through both classical opioid receptors and a distinct receptor associated with growth regulation. This duality has led to some variability in reported findings, emphasizing the importance of experimental context.

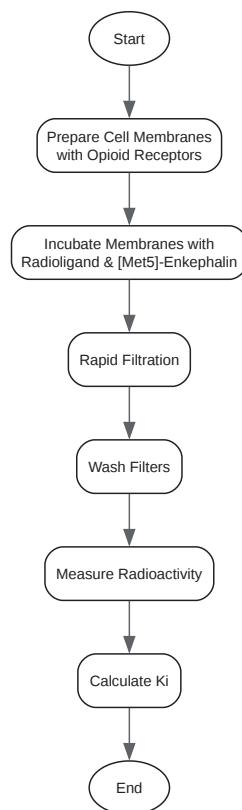
[Met5]-Enkephalin is a potent agonist of the δ -opioid receptor and, to a lesser extent, the μ -opioid receptor, with little to no effect on the κ -opioid receptor. Its role as an "opioid growth factor" (OGF) is mediated through the Opioid Growth Factor Receptor (OGFr), formerly known as the ζ (zeta)-opioid receptor.^[1] A key point of divergence in the literature is the attribution of its anti-proliferative effects, with some studies highlighting the OGFr pathway as distinct from the classical opioid receptor pathways, while others suggest an interplay.

Table 1: Comparative Receptor Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of [Met5]-Enkephalin

Parameter	Receptor/Effector	Value	Species/Tissue /Cell Line	Reference
Ki	μ-opioid receptor	~10 nM (morphine displacement)	Rat Brain	[2]
δ-opioid receptor	5-8 nM ([D-Ala ₂ ,D-Leu ₅]enkephalin displacement)	Rat Brain	[2]	
Kd	δ-opioid receptor (ZFOR1)	4.0 ± 0.4 nM	Zebrafish	[3]
δ-opioid receptor (ZFOR4, high affinity)	0.8 ± 0.2 nM	Zebrafish	[3]	
δ-opioid receptor (ZFOR4, low affinity)	30.2 ± 10.2 nM	Zebrafish	[3]	
IC50	Inhibition of pelvic nerve-evoked contractions	2.2 nM	Cat distal colon	
Inhibition of DNA Synthesis	10 ⁻⁵ to 10 ⁻⁸ M	COS-7 cells	[4][5]	


Note on Reproducibility: The variability in reported binding affinities can be attributed to several factors, including the radioligand used, the tissue or cell line preparation, and the specific assay conditions.[6] For instance, the binding affinity of opioid ligands can differ significantly between species.[6]


II. Signaling Pathways: Classical Opioids vs. Growth Factor Mimicry


The signaling pathways activated by [Met5]-Enkephalin are dependent on the receptor it engages. This leads to distinct downstream effects, and understanding these pathways is crucial for interpreting experimental outcomes.

Classical Opioid Receptor Signaling:

Activation of μ - and δ -opioid receptors by [Met5]-Enkephalin typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate ion channel activity and neurotransmitter release, contributing to its analgesic and neuromodulatory effects.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 2. Classification of multiple morphine and enkephalin binding sites in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous heptapeptide Met-enkephalin-Gly-Tyr binds differentially to duplicate delta opioid receptors from zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Internalization of the opioid growth factor, [Met5]-enkephalin, is dependent on clathrin-mediated endocytosis for downregulation of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internalization of the opioid growth factor, [Met5]-enkephalin, is dependent on clathrin-mediated endocytosis for downregulation of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species differences in mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[Met5]-Enkephalin Research: A Comparative Guide to Published Findings and Reproducibility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775154#reproducibility-of-published-met5-enkephalin-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com